molecular formula C17H27N3O4S B4540779 2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide

2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide

Cat. No. B4540779
M. Wt: 369.5 g/mol
InChI Key: FKXLASDREPEEBC-UHFFFAOYSA-N
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Description

The compound under discussion is a synthetic molecule with potential applications in various fields due to its unique chemical structure. While specific literature on this compound is scarce, related research on similar sulfonamide and morpholine derivatives provides insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of succinyl chloride with substituted amino benzenesulphonamide, followed by methylation or other modifications to introduce specific functional groups such as morpholine (Padaki et al., 2013). Additionally, the synthesis of structurally related compounds often leverages reactions with α-phenylvinylsulfonium salts to introduce morpholine and piperazine rings, demonstrating the versatility of synthetic routes for such molecules (Matlock et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide and morpholine derivatives is characterized by their ability to form stable conformations and engage in hydrogen bonding due to the presence of sulfonamide groups. This aspect is crucial for understanding their reactivity and interactions with biological targets. The specific arrangement of functional groups affects the molecule's overall polarity and ability to form specific interactions (Buu et al., 2019).

Chemical Reactions and Properties

Sulfonamide derivatives participate in a variety of chemical reactions, including substitution and cycloaddition, influenced by the presence of electron-withdrawing or donating groups. The chemical reactivity can be tailored by modifying the substituents on the phenyl and morpholine rings, leading to compounds with desired properties for specific applications (Baker et al., 1995).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The presence of morpholine and sulfonamide groups typically enhances water solubility and may affect the compound's phase behavior and stability under various conditions (Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the molecule. Sulfonamide derivatives exhibit varied reactivity based on the substitution pattern on the sulfonamide nitrogen and the nature of the adjacent groups, impacting their potential applications in synthesis and drug design (Grunewald et al., 2006).

properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-3-16(17(21)18-9-10-19-11-13-24-14-12-19)20(25(2,22)23)15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLASDREPEEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCN1CCOCC1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylsulfonyl)(phenyl)amino]-N-[2-(morpholin-4-yl)ethyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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